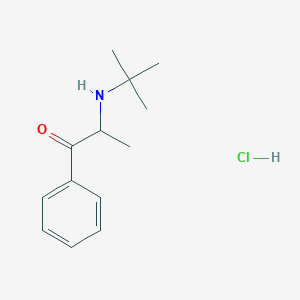
2-(tert-Butylamino)propiophenone Hydrochloride
Overview
Description
“2-(tert-Butylamino)propiophenone Hydrochloride” is a compound with the molecular formula C13H20ClNO . It is also known by other names such as “Deschloro Bupropion Hydrochloride” and "1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl-, hydrochloride" . It is related to Bupropion, a medication primarily used as an antidepressant and smoking cessation aid .
Molecular Structure Analysis
The molecular weight of “2-(tert-Butylamino)propiophenone Hydrochloride” is 241.76 g/mol . The InChI string representation of its structure is InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H . The Canonical SMILES string is CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl .
Chemical Reactions Analysis
“2-(tert-Butylamino)propiophenone Hydrochloride” is a deschloro analogue of Bupropion . Bupropion is known to exhibit great pharmacotherapeutic potentials for smoking cessation .
Physical And Chemical Properties Analysis
The molecular weight of “2-(tert-Butylamino)propiophenone Hydrochloride” is 241.76 g/mol . The compound’s molecular formula is C13H20ClNO .
Scientific Research Applications
Antidepressant Research
2-(tert-Butylamino)propiophenone Hydrochloride is a precursor and impurity standard for Bupropion Hydrochloride , an antidepressant medication . It’s used in the development and quality control of Bupropion, ensuring the efficacy and safety of the drug.
Dopamine Uptake Inhibition Studies
This compound is a deschloro analogue of Bupropion and exhibits antidepressant-like activity by inhibiting dopamine uptake . It’s valuable in studying the mechanisms of action for potential new antidepressants.
Neuropharmacological Applications
Researchers use 2-(tert-Butylamino)propiophenone Hydrochloride to explore neuropharmacological effects, particularly in the context of mood disorders and their treatment .
Analytical Reference Standard
In pharmaceutical testing, this compound serves as a high-quality reference standard for analytical development, method validation, and stability and release testing .
Synthesis of Related Compounds
It’s used in the synthesis of related chemical compounds, which can be further studied for various pharmacological properties .
Pharmacokinetic Studies
The compound aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Bupropion and its analogues .
Toxicological Screening
As an impurity of Bupropion, it’s important in toxicological screening to identify any potential adverse effects that could arise from its presence in pharmaceutical formulations .
Drug Development and Improvement
2-(tert-Butylamino)propiophenone Hydrochloride is instrumental in the ongoing research for improving existing drugs or developing new therapeutic agents with better efficacy and fewer side effects .
Mechanism of Action
Target of Action
It is known to be a deschloro analogue of bupropion , which is a selective dopamine uptake inhibitor . Therefore, it can be inferred that the compound might interact with the dopamine transporters in the brain.
Mode of Action
As a deschloro analogue of Bupropion, 2-(tert-Butylamino)propiophenone Hydrochloride is likely to inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft . This results in prolonged dopamine receptor activation and enhanced dopaminergic neurotransmission.
Future Directions
Bupropion, which “2-(tert-Butylamino)propiophenone Hydrochloride” is related to, is being tested in clinical trials as a candidate treatment for psychostimulant drug abuse, attention‐deficit hyperactivity disorder (ADHD), and obesity . This suggests potential future directions for research into “2-(tert-Butylamino)propiophenone Hydrochloride” and related compounds.
properties
IUPAC Name |
2-(tert-butylamino)-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZBSTLIANDWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979206 | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butylamino)propiophenone Hydrochloride | |
CAS RN |
63199-74-6 | |
| Record name | 2-(tert-Butylamino)propiophenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063199746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(tert-Butylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TERT-BUTYLAMINO)PROPIOPHENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4215L598Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)

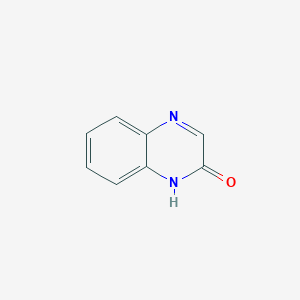

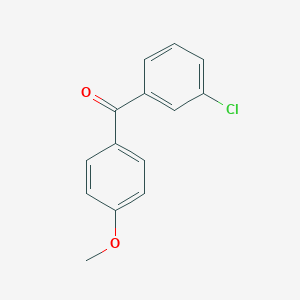
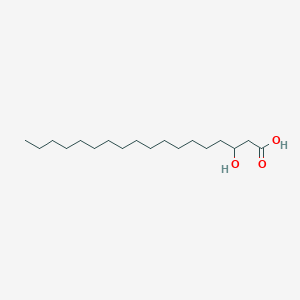
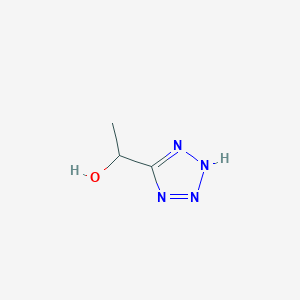

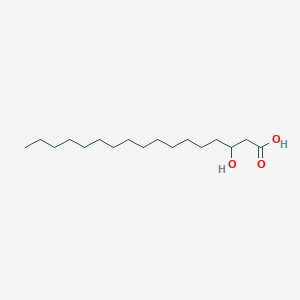
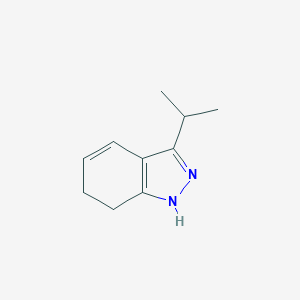
![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
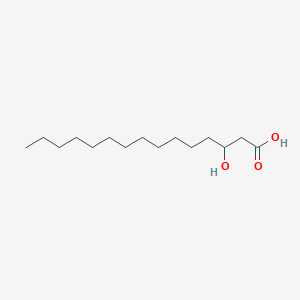
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
![2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid](/img/structure/B126745.png)